Methyl 2-methoxy-4-(methylamino)benzoate
Overview
Description
Methyl 2-methoxy-4-(methylamino)benzoate is an organic compound with the molecular formula C10H13NO3. It is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a fragrance component. This compound is characterized by its aromatic structure, which includes a methoxy group and a methylamino group attached to a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-(methylamino)benzoate can be synthesized through several methods. One common synthetic route involves the methylation of 2-amino-4-methoxybenzoic acid. The process typically includes the following steps:
Starting Material: 2-amino-4-methoxybenzoic acid.
Methylation: The amino group is methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Esterification: The resulting methylated product is then esterified using methanol (CH3OH) and a catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Methyl 2-methoxy-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the formulation of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism by which methyl 2-methoxy-4-(methylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways depend on the context of its use, such as its role in pharmaceuticals or as a fragrance component.
Comparison with Similar Compounds
Methyl 2-methoxy-4-(methylamino)benzoate can be compared with other similar compounds, such as:
Methyl 2-amino-4-methoxybenzoate: Similar structure but lacks the methylamino group.
Methyl 4-amino-2-methoxybenzoate: Differently positioned amino and methoxy groups.
Methyl 2-methoxybenzoate: Lacks the amino group entirely.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 2-methoxy-4-(methylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-7-4-5-8(10(12)14-3)9(6-7)13-2/h4-6,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBGGTSONWWZCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)C(=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40579301 | |
Record name | Methyl 2-methoxy-4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106868-33-1 | |
Record name | Methyl 2-methoxy-4-(methylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40579301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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